

An In-depth Technical Guide to 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B1295999

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid, also known as 3-(3,4-dimethoxybenzoyl)propionic acid, is an aromatic carboxylic acid. It serves as a valuable intermediate in organic synthesis, particularly in the development of novel bioactive molecules. Its structure, featuring a methoxylated phenyl ring linked to a butanoic acid chain via a ketone group, provides a versatile scaffold for medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, formula, physicochemical properties, synthesis, and potential applications.

Chemical Structure and Formula

The chemical structure and formula of **4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid** are fundamental to understanding its reactivity and potential applications.

Chemical Formula: C₁₂H₁₄O₅[\[1\]](#)[\[2\]](#)[\[3\]](#)

IUPAC Name: **4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid**[\[2\]](#)

CAS Number: 5333-34-6[\[1\]](#)[\[2\]](#)[\[4\]](#)

Synonyms: 3-(3,4-dimethoxybenzoyl)propionic acid, 4-(3,4-Dimethoxyphenyl)-4-oxobutyric acid[3]

The molecule consists of a veratrole (1,2-dimethoxybenzene) moiety acylated at the 4-position with a succinic anhydride-derived chain.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of **4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid** is presented in the table below for easy reference and comparison.

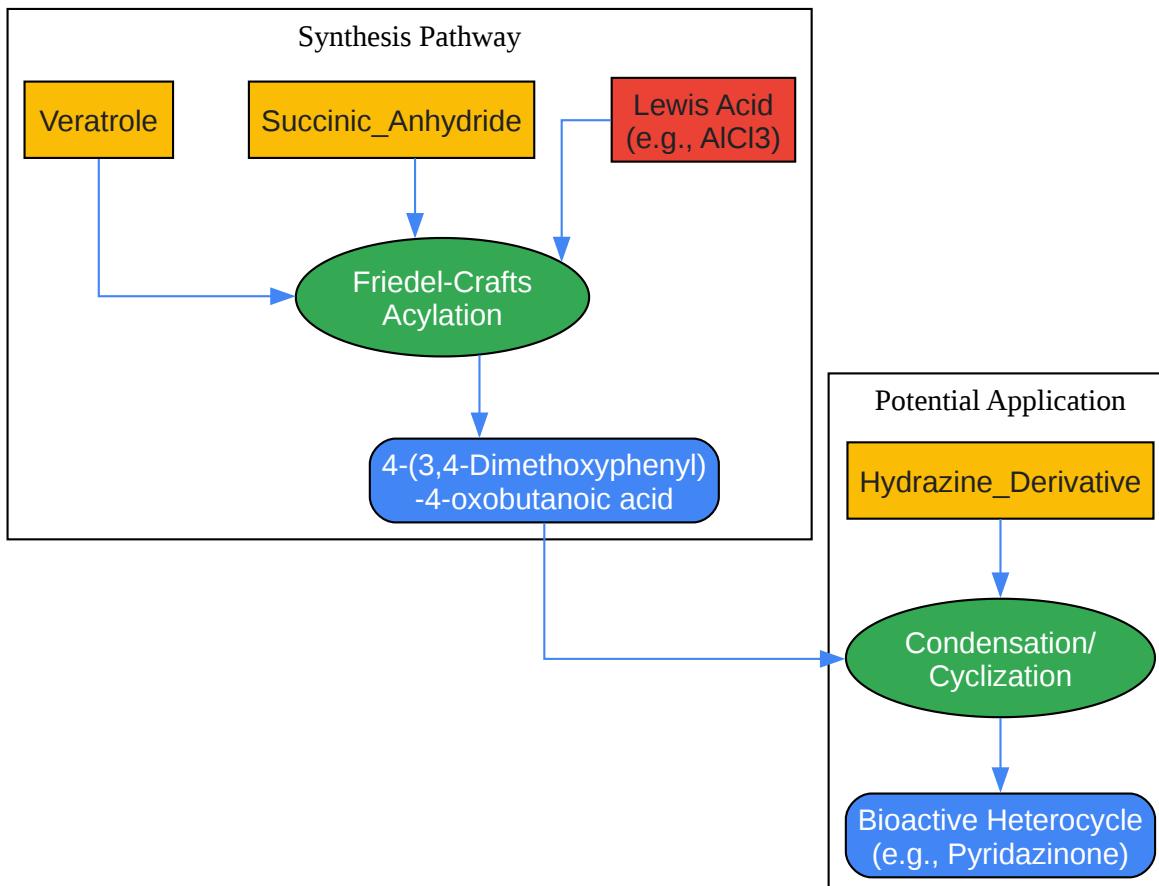
Property	Value	Reference
Molecular Weight	238.24 g/mol	[1][2][4]
Appearance	White crystalline powder	[5]
Melting Point	159-161 °C	[2]
Boiling Point	432.9 ± 35.0 °C at 760 mmHg	[2]
Purity	≥95% - ≥98% (as commercially available)	[6]
Storage Temperature	2-8 °C	[5]
Solubility	Moderate aqueous solubility, increases with pH adjustment.	[5]

Synthesis and Experimental Protocols

The primary method for synthesizing **4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid** is the Friedel-Crafts acylation of veratrole with succinic anhydride.[1] This electrophilic aromatic substitution reaction is a common and effective method for creating aryl ketones.

General Workflow for Synthesis and Application

The following diagram illustrates the general workflow from starting materials to **4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid** and its subsequent potential use in the synthesis of more complex heterocyclic structures.



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Synthesis and Application Workflow.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[\[7\]](#)

Materials:

- Veratrole (1,2-dimethoxybenzene)

- Succinic anhydride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (anhydrous) or another suitable solvent like nitrobenzene or ethylene glycol dimethyl ether[1]
- Concentrated hydrochloric acid
- Water
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for reflux and extraction
- Ice bath

Procedure:

- In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add succinic anhydride (1.0 equivalent) and anhydrous dichloromethane.
- Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.0 - 2.5 equivalents) in portions while stirring. The formation of a complex will be observed.
- Dissolve veratrole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension from the dropping funnel.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be monitored by thin-layer chromatography (TLC). One source suggests the reaction may take up to 20 hours at room temperature.[1]

- Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2-3 times).
- Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude **4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Research and Drug Development

While **4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid** is primarily a chemical intermediate, its structural motifs are present in various biologically active compounds.

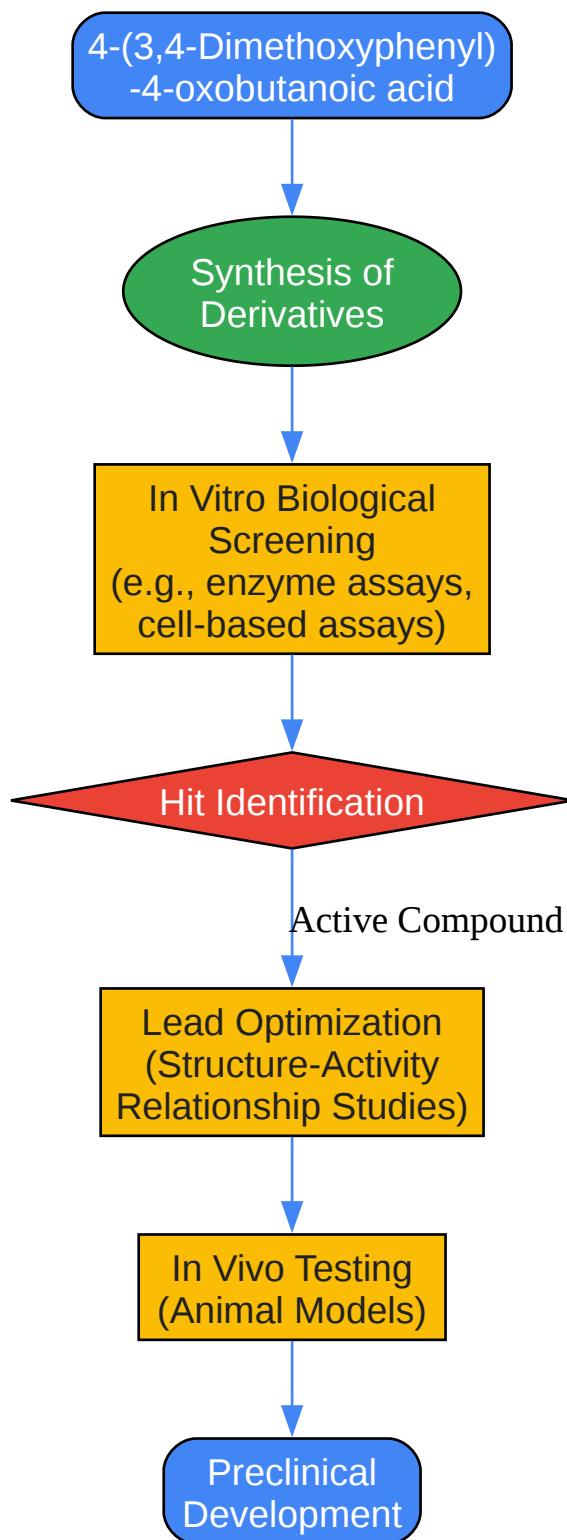
- Building Block for Bioactive Molecules: This compound is a key precursor for synthesizing more complex molecules with potential therapeutic properties. Its versatile reactivity allows for the creation of diverse molecular architectures for drug discovery and development.[5][8]
- Anti-inflammatory and Antioxidant Agents: The dimethoxyphenyl group is a feature in many natural and synthetic compounds with antioxidant and anti-inflammatory activities.[8] This makes **4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid** an attractive starting material for the development of new agents targeting oxidative stress and inflammation-related conditions.[8]
- Synthesis of Heterocycles: Aryl-4-oxobutanoic acids are widely used in the synthesis of nitrogen-containing heterocycles, such as pyridazinones, which are known for a range of biological activities.[5]

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research in publicly available literature detailing the direct interaction of **4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid** with specific cellular signaling

pathways. Its utility in drug development is primarily as a scaffold, and the biological activity of its derivatives would depend on the subsequent modifications and the final molecular structure. Research on structurally similar compounds suggests that derivatives could potentially exhibit anti-inflammatory, analgesic, and antimicrobial properties.[2][5]

The logical workflow for investigating the biological potential of derivatives synthesized from this compound is outlined below.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295999#4-3-4-dimethoxyphenyl-4-oxobutanoic-acid-structure-and-formula>]

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